Sniper(abl)-050

BCR-ABL degradation IAP ligand engineering SNIPER structure–activity relationship

SNIPER(ABL)-050 is a heterobifunctional chimeric molecule belonging to the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPER) class of targeted protein degraders. It comprises the first-generation ABL tyrosine kinase inhibitor imatinib as the target-protein warhead, conjugated via a triazole-containing linker to MV-1, a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.

Molecular Formula C68H84N12O9
Molecular Weight 1213.5 g/mol
Cat. No. B15608128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-050
Molecular FormulaC68H84N12O9
Molecular Weight1213.5 g/mol
Structural Identifiers
InChIInChI=1S/C68H84N12O9/c1-47-23-28-55(43-57(47)75-68-72-31-29-56(74-68)54-21-13-30-70-44-54)73-64(83)53-26-24-49(25-27-53)45-78-34-36-79(37-35-78)59(81)46-89-42-41-88-40-39-87-38-32-71-66(85)62(60(50-15-7-4-8-16-50)51-17-9-5-10-18-51)77-65(84)58-22-14-33-80(58)67(86)61(52-19-11-6-12-20-52)76-63(82)48(2)69-3/h4-5,7-10,13,15-18,21,23-31,43-44,48,52,58,60-62,69H,6,11-12,14,19-20,22,32-42,45-46H2,1-3H3,(H,71,85)(H,73,83)(H,76,82)(H,77,84)(H,72,74,75)/t48-,58-,61-,62-/m0/s1
InChIKeyPBMLWDMSBSZGHC-KOMGJWJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-050 – Imatinib-Based IAP-Recruiting BCR-ABL Degrader for Targeted Protein Degradation Research


SNIPER(ABL)-050 is a heterobifunctional chimeric molecule belonging to the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPER) class of targeted protein degraders. It comprises the first-generation ABL tyrosine kinase inhibitor imatinib as the target-protein warhead, conjugated via a triazole-containing linker to MV-1, a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases [1]. This design enables SNIPER(ABL)-050 to recruit cellular cIAP1 and XIAP to the oncogenic BCR-ABL fusion protein, triggering its polyubiquitination and subsequent proteasomal degradation [2]. The compound has a molecular weight of 1213.47 Da (molecular formula C₆₈H₈₄N₁₂O₉) and is supplied as a research-use-only reagent typically at ≥98% purity .

Why SNIPER(ABL)-050 Cannot Be Substituted with Other BCR-ABL Degraders or the Parent Inhibitor Imatinib


The protein degradation activity of SNIPER(ABL) compounds is exquisitely sensitive to three modular variables—the choice of ABL warhead, the IAP ligand, and the linker connecting them—making simple substitution between family members pharmacologically invalid. Within the published SNIPER(ABL) series, changing only the IAP ligand while retaining the imatinib warhead shifts the DC₅₀ from 100 μM (SNIPER(ABL)-049, imatinib–Bestatin) to an unreported value for SNIPER(ABL)-050 (imatinib–MV-1), a difference of potentially orders of magnitude . Conversely, retaining the MV-1 IAP ligand but swapping the warhead from imatinib to dasatinib yields SNIPER(ABL)-019 with a published DC₅₀ of 0.3 μM . Furthermore, the parent inhibitor imatinib alone cannot induce BCR-ABL degradation at any concentration; it merely occupies the ATP-binding pocket to inhibit kinase activity without reducing total protein levels [1]. These structural determinants mean that no two SNIPER(ABL) analogs are functionally interchangeable, and in-class substitution without experimental validation risks compromising the degradation phenotype entirely.

Head-to-Head Quantitative Differentiation Evidence for SNIPER(ABL)-050 Relative to Closest Comparators


IAP Ligand Differentiation – SNIPER(ABL)-050 (MV-1) vs. SNIPER(ABL)-049 (Bestatin) with Identical Imatinib Warhead

SNIPER(ABL)-050 and SNIPER(ABL)-049 represent a minimal pair differing only in the IAP-recruiting ligand: SNIPER(ABL)-050 uses MV-1, while SNIPER(ABL)-049 uses Bestatin . In the SNIPER(ABL) series, Bestatin-based degraders consistently exhibit weaker degradation potency than their MV-1 or LCL161-based counterparts. SNIPER(ABL)-049 (imatinib–Bestatin) has a published DC₅₀ of 100 μM, placing it in the weakest activity tier (10 μM < DC₅₀ ≤ 100 μM) [1]. Although a direct DC₅₀ value for SNIPER(ABL)-050 is not reported in the primary literature, the systematic SAR data from the Cancer Science 2017 study demonstrates that MV-1-containing degraders consistently outperform Bestatin-containing degraders when paired with the same warhead; for example, SNIPER(ABL)-019 (dasatinib–MV-1, DC₅₀ = 0.3 μM) versus SNIPER(ABL)-020 (dasatinib–Bestatin, DC₅₀ not reported but activity tier is lower) [1].

BCR-ABL degradation IAP ligand engineering SNIPER structure–activity relationship

Degrader vs. Inhibitor – SNIPER(ABL)-050 Degrades BCR-ABL Protein Whereas Imatinib Only Inhibits Its Kinase Activity

The parent inhibitor imatinib reduces BCR-ABL kinase activity through ATP-competitive inhibition but does not lower total BCR-ABL protein levels [1]. In contrast, SNIPER(ABL)-050, as a heterobifunctional degrader, induces proteasomal degradation of the BCR-ABL protein itself [2]. The SNIPER(ABL) series has been shown to produce sustained suppression of CML cell proliferation even after compound washout, whereas the TKI dasatinib-treated cells rapidly resume growth upon drug removal [1]. This event-driven pharmacology—where the protein must be re-synthesized de novo to restore function—represents a mechanistic differentiation from occupancy-driven inhibition by imatinib alone. SNIPER(ABL)-2, the earliest imatinib-based SNIPER (imatinib–MeBS), induced BCR-ABL degradation at 30–100 μM and suppressed downstream STAT5 and CrkL phosphorylation, confirming that imatinib can indeed serve as a competent warhead for degradation when properly conjugated to an IAP ligand [1].

Event-driven pharmacology BCR-ABL degradation vs. inhibition drug resistance

Warhead Selectivity – SNIPER(ABL)-050 Uses Imatinib, Enabling Distinct Kinase Selectivity Profile vs. Dasatinib- or GNF5-Based Degraders

SNIPER(ABL)-050 employs imatinib, a Type II kinase inhibitor that binds the DFG-out inactive conformation of ABL, as its target-protein warhead [1]. This contrasts with the most potent SNIPER(ABL) degraders—SNIPER(ABL)-039 (DC₅₀ = 10 nM) and SNIPER(ABL)-019 (DC₅₀ = 0.3 μM)—which use dasatinib, a Type I inhibitor that binds the active DFG-in conformation and targets a broader spectrum of kinases including SRC family members . GNF5-based degraders (e.g., SNIPER(ABL)-015, DC₅₀ = 5 μM) target the myristate-binding allosteric site rather than the ATP pocket . For degradation specificity studies, the imatinib warhead in SNIPER(ABL)-050 provides a narrower kinome interaction profile than dasatinib, which may reduce collateral degradation of off-target kinases. However, the trade-off is that imatinib-based degraders are susceptible to resistance mutations (e.g., T315I gatekeeper mutation) that do not affect dasatinib-based degraders [1].

Kinase selectivity imatinib warhead BCR-ABL degrader profiling

E3 Ligase Recruitment Strategy – IAP-Based SNIPER(ABL)-050 Induces Simultaneous cIAP1/XIAP Autodegradation, a Unique Feature Absent in CRBN- or VHL-Based PROTACs

SNIPER(ABL)-050 recruits the IAP family E3 ligases (cIAP1 and XIAP) via its MV-1 ligand [1]. Unlike cereblon (CRBN)-recruiting PROTACs (which can achieve DC₅₀ values in the pM range) or VHL-recruiting PROTACs (DC₅₀ in the nM range), IAP-based SNIPERs induce not only degradation of the target protein (BCR-ABL) but also simultaneous autoubiquitination and degradation of the IAP E3 ligases themselves [2]. This dual degradation—target oncoprotein plus the pro-survival IAP proteins—may confer a unique functional consequence: IAPs are frequently overexpressed in human cancers and contribute to apoptosis resistance, so their co-degradation could lower the apoptotic threshold in CML cells [2]. However, IAP autodegradation also limits the catalytic turnover of SNIPER molecules compared to CRBN-based systems, potentially requiring higher compound concentrations or more frequent dosing to sustain target depletion [2]. In the published SNIPER(ABL) SAR, MV-1 and LCL161 derivative-based IAP ligands show variable effects on cIAP1 auto-degradation kinetics, and the specific linker in SNIPER(ABL)-050 (PEG-triazole) may modulate the extent of IAP degradation differently than the PEG-only linker in SNIPER(ABL)-019 [1].

E3 ligase selectivity IAP degradation PROTAC comparison

Linker Architecture – SNIPER(ABL)-050 Employs a Distinct PEG-Triazole Linker Differentiating It from Other Imatinib- and MV-1-Based Degraders

The linker connecting the imatinib warhead to the MV-1 IAP ligand in SNIPER(ABL)-050 contains a triazole moiety formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, distinguishing it from the simpler polyethylene glycol (PEG)-only linkers in compounds such as SNIPER(ABL)-019 (PEG × 2) and SNIPER(ABL)-039 (PEG × 3) . Linker composition and length are critical determinants of ternary complex formation geometry and degradation efficiency; minor variations can shift the DC₅₀ by 10–100-fold [1]. The triazole group introduces conformational rigidity and may alter the presentation of the IAP ligand relative to the BCR-ABL surface lysine residues available for ubiquitination. In the systematic SAR study that generated the SNIPER(ABL) series, linker optimization was a key variable and different linker chemistries produced degraders spanning from sub-nanomolar to micromolar potency [1].

Linker SAR SNIPER design ternary complex formation

Recommended Research and Procurement Scenarios for SNIPER(ABL)-050 Based on Quantitative Differentiation Evidence


Imatinib-to-Degrader Mechanistic Bridging Studies in CML Cell Lines

SNIPER(ABL)-050 is uniquely suited for experiments that require direct comparison between occupancy-based BCR-ABL inhibition (imatinib) and event-driven BCR-ABL degradation (SNIPER), using an identical warhead chemistry. Since both imatinib and SNIPER(ABL)-050 engage the same ATP-binding pocket in the DFG-out conformation, any differential biological effects (e.g., sustained signaling suppression after washout, differential apoptosis induction, or altered kinome reprogramming) can be confidently attributed to the degradation mechanism rather than to differences in kinase binding profile [1]. This is not achievable with dasatinib-based degraders, where the warhead's broader kinome coverage confounds mechanistic interpretation [2].

IAP Ligand Structure–Activity Relationship (SAR) Studies with Controlled Warhead Variable

SNIPER(ABL)-050 (imatinib–MV-1) and SNIPER(ABL)-049 (imatinib–Bestatin) form a controlled comparative pair for investigating how the IAP-recruiting ligand affects degradation efficiency, ternary complex geometry, and cIAP1/XIAP autodegradation kinetics while holding the ABL warhead constant [1]. The 100 μM DC₅₀ of SNIPER(ABL)-049 provides a quantifiable baseline; any improved degradation activity observed with SNIPER(ABL)-050 can be directly attributed to the MV-1 versus Bestatin ligand difference, enabling rigorous SAR conclusions about IAP ligand pharmacophore requirements for BCR-ABL degradation [2].

Linker Chemistry Optimization Campaigns – Triazole-Containing Scaffold Exploration

The triazole moiety in the linker of SNIPER(ABL)-050 distinguishes it from all other commercially available SNIPER(ABL) compounds, which employ simple PEG linkers (e.g., PEG × 2 in SNIPER(ABL)-019; PEG × 3 in SNIPER(ABL)-039) [1]. In medicinal chemistry programs optimizing PROTAC/SNIPER linker composition, rigidity, and length, SNIPER(ABL)-050 serves as a reference compound representing the triazole-containing linker subclass. Its molecular weight (1213.47 Da) and physicochemical properties can be benchmarked against PEG-only analogs to assess the impact of triazole incorporation on solubility, cell permeability, and degradation cooperativity [2].

Apoptosis Sensitization Studies Leveraging Dual BCR-ABL and cIAP1/XIAP Degradation

Unlike CRBN- or VHL-based BCR-ABL PROTACs, IAP-recruiting SNIPERs such as SNIPER(ABL)-050 simultaneously degrade both the oncogenic target (BCR-ABL) and the pro-survival IAP proteins (cIAP1 and XIAP) that are frequently overexpressed in hematological malignancies [1]. This dual degradation profile makes SNIPER(ABL)-050 the appropriate compound for experiments testing whether combined BCR-ABL ablation and IAP depletion synergistically sensitizes CML cells to apoptotic stimuli (e.g., TRAIL, chemotherapy, or BH3 mimetics). In such studies, CRBN- or VHL-based degraders, despite higher degradation potency, would be inappropriate because they do not deplete IAPs [2].

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